2-Chloro-3-iodoprop-1-ene

Description

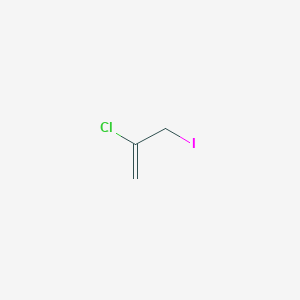

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-iodoprop-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4ClI/c1-3(4)2-5/h1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSQHVKZJTOVHBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CI)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4ClI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39557-31-8 | |

| Record name | 2-chloro-3-iodoprop-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Studies of 2 Chloro 3 Iodoprop 1 Ene

Fundamental Electrophilic and Nucleophilic Reaction Pathways

The reactivity of 2-Chloro-3-iodoprop-1-ene is characterized by the interplay between its carbon-carbon double bond and the two halogen-substituted carbon centers. These features allow it to participate in both electrophilic addition and nucleophilic substitution reactions.

Electrophilic Addition Reactions to the Olefinic Moiety

The carbon-carbon double bond in this compound serves as a nucleophile, making it susceptible to electrophilic attack. In reactions with protic acids like hydrogen halides (HX), the reaction proceeds via an electrophilic addition mechanism. libretexts.org The initial step involves the attack of the alkene's pi electrons on the electrophile (e.g., the hydrogen atom of HBr), leading to the formation of a carbocation intermediate. openstax.org

The stability of the resulting carbocation dictates the regioselectivity of the addition, a principle known as Markovnikov's Rule. chemguide.co.uk For this compound, an unsymmetrical alkene, the addition of an electrophile (E⁺) can lead to two possible carbocation intermediates. The more stable carbocation will be preferentially formed. The subsequent attack by the nucleophile (Nu⁻) on the carbocation yields the final product.

The general mechanism involves two main steps:

The pi electrons of the C=C double bond attack an electrophile (e.g., H⁺ from HBr), forming a new C-H sigma bond and a carbocation intermediate on the more substituted carbon. openstax.org

The halide anion (e.g., Br⁻) then acts as a nucleophile, attacking the electrophilic carbocation to form the final product. libretexts.org

The reaction with various hydrogen halides, including HCl, HBr, and HI, follows this pattern. openstax.org

Nucleophilic Substitution Reactions at Halogenated Carbon Centers

This compound possesses two potential sites for nucleophilic substitution: the vinylic carbon bonded to chlorine and the allylic carbon bonded to iodine. The reactivity of these sites differs significantly. Vinylic halides, like the C-Cl bond in this molecule, are generally unreactive towards SN2 reactions. quora.com Conversely, the carbon-iodine bond is at an allylic position, which enhances its reactivity towards nucleophilic substitution.

The greater reactivity of the C-I bond is attributed to the fact that iodine is a better leaving group than chlorine and the stability of the potential allylic carbocation intermediate in an SN1-type pathway. Therefore, nucleophiles will preferentially attack the carbon bearing the iodine atom.

Studies on related halopyridazinones have shown that chloro-substituents can be displaced by iodide ions, typically by treatment with hydrogen iodide or sodium iodide. arkat-usa.org In some cases, this substitution is followed by reductive dehalogenation. arkat-usa.org For this compound, a similar halogen exchange or substitution at the iodinated carbon is the more probable nucleophilic reaction pathway.

Organometallic Intermediates and Transformations Involving this compound

The presence of a reactive carbon-iodine bond allows this compound to serve as a precursor for various organometallic reagents, which are valuable intermediates in the synthesis of more complex molecules through cross-coupling reactions.

Formation and Subsequent Reactivity of Organotin Reagents

Organotin reagents can be prepared from haloalkenes. For instance, the reaction of a related compound, 1-chloro-3-iodoprop-1-ene, with tin(II) chloride (SnCl₂) in dimethylformamide (DMF) generates an organotin reagent. researchgate.net This intermediate subsequently reacts with aldehydes. researchgate.net Similarly, this compound can be expected to form organostannane reagents, which are versatile in carbon-carbon bond-forming reactions, such as the Stille coupling. researchgate.net

Palladium-Mediated Cross-Coupling Reactions

The vinyl iodide moiety of this compound is a key functional group for palladium-catalyzed cross-coupling reactions. biosynth.com This compound is a valuable substrate for creating new carbon-carbon bonds under the action of a palladium catalyst.

A notable application involves a sequential indium-mediated allylation of an aldehyde, followed by a palladium-catalyzed cross-coupling reaction. nih.gov In this sequence, 2-chloro-3-iodopropene is used as the allyl source, and the subsequent cross-coupling with triarylindium reagents or arylboronic acids proceeds in the presence of a palladium catalyst like Pd(dppf)Cl₂ to form aryl-substituted homoallylic alcohols. nih.gov

The reactivity of the vinyl iodide group in this substrate is consistent with the behavior of other vinyl iodides in various palladium-catalyzed reactions, including Sonogashira, Heck, Kumada, Suzuki, and Negishi couplings. nih.gov These reactions demonstrate the utility of this compound in constructing complex organic scaffolds.

| Step | Reactants | Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| 1 (Allylation) | Aldehyde, 2-Chloro-3-iodopropene | Indium | Homoallylic Alcohol | nih.gov |

| 2 (Cross-Coupling) | Homoallylic Alcohol, Triarylindium or Arylboronic acid | Pd(dppf)Cl₂ | Aryl-substituted Homoallylic Alcohol | nih.gov |

Reactivity with Other Transition Metal Centers

Beyond palladium, this compound exhibits reactivity with other transition metals, highlighting its versatility in organometallic synthesis.

Indium: As mentioned, indium metal mediates the allylation of aldehydes with this compound, demonstrating a useful transformation involving a main group metal that is often used in conjunction with transition metal catalysis. nih.gov

Tin: The formation of organotin intermediates using tin(II) chloride represents another significant reaction with a metal compound. researchgate.net These tin reagents are valuable for subsequent C-C bond formations. researchgate.netresearchgate.net

Pericyclic Reactions and Rearrangements

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. msu.edu These reactions are characterized by a simultaneous reorganization of bonding electrons and are often highly stereospecific. msu.eduimperial.ac.uk The structure of this compound, containing both a π-system and allylic hydrogens, allows it to potentially participate in several types of pericyclic transformations.

Ene Reactions Involving Allylic Systems

The ene reaction is a pericyclic process involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"). wikipedia.org The reaction results in the formation of a new sigma bond, the migration of the double bond, and a 1,5-hydrogen shift. wikipedia.org this compound possesses an allylic C-H bond, making it a potential ene component in these reactions.

In a hypothetical ene reaction, this compound would react with an enophile, such as a carbonyl compound or another alkene, particularly those that are electron-deficient. msu.edu The reaction would be favored by heat, as is typical for many uncatalyzed ene reactions. wikipedia.org The presence of the electron-withdrawing chlorine atom on the double bond could influence the reactivity of the ene component, potentially requiring more forcing conditions. Lewis acid catalysis is a common strategy to accelerate ene reactions and improve selectivity, often allowing them to proceed at lower temperatures. wikipedia.org

Table 1: Hypothetical Ene Reactions of this compound

| Ene Component | Enophile | Condition | Expected Product |

|---|---|---|---|

| This compound | Maleic Anhydride | Thermal (High Temp.) | Adduct with shifted double bond |

| This compound | Formaldehyde | Lewis Acid (e.g., AlCl₃) | Allylic alcohol derivative |

Other Concerted Pericyclic Transformations

Beyond ene reactions, the structure of this compound suggests potential for other pericyclic reactions, though specific examples in the literature are not prominent.

Diels-Alder Reaction: As a substituted alkene, this compound could act as a dienophile in [4+2] cycloaddition reactions. Its reactivity would be influenced by the electronic nature of the substituents. The electron-withdrawing chlorine atom may enhance its reactivity toward electron-rich dienes.

Sigmatropic Rearrangements: While less common for this specific substrate, the allylic system could, under certain conditions, be involved in sigmatropic rearrangements, such as a ump.edu.mylibretexts.org-sigmatropic rearrangement if an appropriate heteroatom were attached to the allylic carbon. imperial.ac.uk For instance, conversion of the iodo-group to a sulfoxide (B87167) or ylide could pave the way for such transformations.

Electrocyclic Reactions: These reactions involve the cyclization of a conjugated π-electron system. msu.edu While this compound itself is not a conjugated triene, it could be a precursor to systems that undergo electrocyclization after further elaboration.

Radical Reaction Pathways

The presence of a weak carbon-iodine bond makes this compound particularly susceptible to radical reactions. The homolytic cleavage of the C-I bond is often the initiating step in these processes, generating a stable 2-chloroallyl radical. Radical reactions are typically initiated by heat, light (photolysis), or radical initiators. ump.edu.mylibretexts.org

Atom Transfer Radical Additions (ATRAs)

Atom Transfer Radical Addition (ATRA) is a powerful method for forming carbon-carbon bonds. In this process, a radical is generated from an organic halide, adds to an alkene or alkyne, and the resulting radical intermediate abstracts a halogen atom from another molecule of the organic halide to propagate the radical chain. nih.govresearchgate.net

Given the labile C-I bond, this compound is an excellent candidate for ATRA reactions, serving as the source of both the initial radical and the transfer atom. The key steps in a self-addition or addition to another olefin would be:

Initiation: Homolytic cleavage of the C-I bond by heat, light, or a catalyst to form a 2-chloroallyl radical.

Propagation:

The 2-chloroallyl radical adds to a π-system (e.g., another molecule of this compound or a different alkene).

The newly formed radical adduct abstracts the iodine atom from a starting molecule of this compound, yielding the final product and regenerating the 2-chloroallyl radical to continue the chain. libretexts.org

Recent advances in this field have employed photoredox or metal catalysis (e.g., using copper or iridium complexes) to facilitate ATRA reactions under milder conditions. nih.govrsc.org These methods could be applied to reactions involving this compound to improve efficiency and control.

Table 2: Key Steps in a Hypothetical ATRA of this compound to an Alkene

| Step | Description | Reactants | Products |

|---|---|---|---|

| Initiation | Radical Generation | This compound | 2-Chloroallyl radical + Iodine radical |

| Propagation 1 | C-C Bond Formation | 2-Chloroallyl radical + Alkene | Adduct Radical |

| Propagation 2 | Atom Transfer | Adduct Radical + this compound | ATRA Product + 2-Chloroallyl radical |

| Termination | Radical Combination | Any two radical species | Stable, non-radical species |

Other Radical-Mediated Processes in Halogenated Propene Chemistry

The chemistry of halogenated propenes is rich with radical-mediated processes beyond ATRA. ump.edu.my The 2-chloroallyl radical, once formed from this compound, can participate in various other transformations.

Radical Substitution: The allylic iodine can be replaced by other groups via a radical mechanism. For example, in the presence of a suitable hydrogen donor, the iodine could be reductively removed.

Radical Polymerization: The 2-chloroallyl radical can initiate the polymerization of vinyl monomers. libretexts.org The presence of the halogen atoms would impart specific properties to the resulting polymer.

Radical Cyclizations: If the this compound molecule is tethered to another unsaturated moiety, intramolecular radical cyclization can occur following the initial C-I bond cleavage. This is a common strategy for the synthesis of cyclic and polycyclic systems. researchgate.net

Disproportionation: Two radical intermediates can react in a process where one is oxidized and the other is reduced, leading to termination of the radical chain without combination. ucr.edu

The specific pathway taken depends heavily on the reaction conditions, including the choice of initiator, solvent, temperature, and the presence of other reactive species. libretexts.orgucr.edu

Stereochemical and Regiochemical Control in 2 Chloro 3 Iodoprop 1 Ene Chemistry

Principles of Regioselectivity in Halogenated Propene Reactions

Influence of Electronic and Steric Factors on Product Distribution

The distribution of products in reactions of halogenated propenes is heavily influenced by a combination of electronic and steric effects. Electronic effects arise from the distribution of electron density in the molecule, while steric effects relate to the spatial arrangement of atoms and the physical hindrance they impose.

Electronic Factors:

Inductive Effects: The chlorine atom on the C2 carbon of 2-Chloro-3-iodoprop-1-ene is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). This effect reduces the electron density of the double bond, making it less susceptible to electrophilic attack compared to a non-halogenated alkene.

Resonance Effects: Halogens can also exhibit a +R effect by donating a lone pair of electrons to an adjacent p-orbital, which can influence the stability of reaction intermediates.

Polarizability: Iodine is significantly more polarizable than chlorine. This means its electron cloud is more easily distorted, which can be a crucial factor in stabilizing transition states, particularly in reactions involving the formation of a positive charge on the adjacent carbon. nih.gov

Steric Factors:

The iodine atom at the C3 position is considerably larger than the chlorine atom. nih.gov This steric bulk can hinder the approach of reactants to one side of the molecule or to the adjacent double bond, thereby favoring attack at less crowded sites.

In transition states, bulky substituents can lead to steric repulsion, which destabilizes the transition state and increases the activation energy for that reaction pathway. nih.gov Conversely, in some SN2 reactions, steric repulsion may be released in the transition state. nih.gov The interplay between these factors determines the regiochemical outcome. For instance, in polymerization reactions catalyzed by late-transition metals, both ligand steric hindrance and electronic effects play a critical role in determining the polymer's properties. rsc.org

The combination of these effects is summarized in the table below.

| Factor | Description in this compound | Consequence on Reactivity |

| Electronic (Inductive) | Electron-withdrawing Chlorine at C2 | Deactivates the double bond towards electrophiles. |

| Electronic (Polarizability) | Highly polarizable Iodine at C3 | Can stabilize nearby positive charges in intermediates. nih.gov |

| Steric Hindrance | Large Iodine atom at C3 | Can block or slow down reactions at the C3 and C2 positions. |

Application of Markovnikov's Rule and Carbocation Stability in Addition Reactions

Markovnikov's rule is a fundamental principle in the electrophilic addition reactions of unsymmetrical alkenes. It states that in the addition of a protic acid HX, the hydrogen atom attaches to the carbon with the greater number of hydrogen atoms, while the halide (X) attaches to the carbon with fewer hydrogen atoms. britannica.comunizin.org The underlying chemical basis for this rule is the formation of the most stable carbocation intermediate. chemistrysteps.comsavemyexams.com

In the context of this compound (CH₂=C(Cl)CH₂I), an electrophilic addition of H-X would proceed via protonation of the double bond. Two potential carbocations could be formed:

Protonation at C1: This forms a secondary carbocation at C2. This carbocation is adjacent to an electron-withdrawing chlorine atom, which would be destabilizing.

Protonation at C2: This is not possible as C2 already has a substituent. The attack of the electrophile (H+) happens on the C1 carbon, which has more hydrogens.

Following the principle of forming the most stable intermediate, the addition of H⁺ to C1 leads to the formation of a carbocation at C2. The stability of carbocations is paramount, with tertiary carbocations being more stable than secondary, which are more stable than primary. chemistrytalk.org This stability is attributed to:

Inductive Effect: Alkyl groups are electron-donating and help stabilize the positive charge. chemistrysteps.comsavemyexams.com

Hyperconjugation: The delocalization of electrons from adjacent C-H or C-C sigma bonds into the empty p-orbital of the carbocation stabilizes the ion. chemistrysteps.com

Resonance: If the carbocation is adjacent to a pi system or an atom with a lone pair, resonance can delocalize the positive charge, significantly increasing stability. chemistrytalk.orgmasterorganicchemistry.com

The reaction is regiospecific because the formation of the more highly substituted carbocation is favored as the intermediate. unizin.orglibretexts.org The subsequent attack by the nucleophile (X⁻) then occurs at this more stable carbocation center.

| Carbocation Type | Relative Stability | Stabilizing Factors |

| Tertiary (3°) | Most Stable | 3 Alkyl Groups (Inductive Effect, Hyperconjugation) |

| Secondary (2°) | More Stable | 2 Alkyl Groups (Inductive Effect, Hyperconjugation) |

| Primary (1°) | Less Stable | 1 Alkyl Group (Inductive Effect, Hyperconjugation) |

| Methyl | Least Stable | No Alkyl Groups |

Stereoselective Synthesis and Transformations

Stereoselectivity is the property of a chemical reaction that results in the preferential formation of one stereoisomer over another. For a molecule like this compound, with a double bond and a potential chiral center upon reaction, controlling the stereochemical outcome is a significant aspect of its chemistry.

Control of E/Z (cis/trans) Isomerism

E/Z isomerism is a form of stereoisomerism that occurs in alkenes with different substituents on each carbon of the double bond. creative-chemistry.org.uk The designation depends on the priority of the substituents on each carbon, determined by the Cahn-Ingold-Prelog (CIP) rules. libretexts.org

Z-isomer: The higher-priority groups are on the same side ('Zusammen') of the double bond.

E-isomer: The higher-priority groups are on opposite sides ('Entgegen') of the double bond. libretexts.orgyoutube.com

For a related compound like 1-bromo-2-chloroprop-1-ene, the priorities would be determined as follows: On one carbon, Br has a higher priority than H. On the other carbon, Cl has a higher priority than the CH₃ group. creative-chemistry.org.uk The selective synthesis of one isomer over the other is a key challenge and goal in synthetic chemistry. Methods to control E/Z isomerism often involve:

Stereospecific Elimination Reactions: Reactions like the E2 elimination can be stereospecific, where the stereochemistry of the starting material dictates the stereochemistry of the resulting alkene.

Metal-Catalyzed Cross-Coupling Reactions: Certain coupling reactions can proceed with retention of the double bond geometry of the starting vinyl halide.

Isomerization Reactions: Under specific conditions (e.g., photochemical or catalytic), it is possible to isomerize a less stable E/Z isomer into the more stable one, or to achieve a photostationary state with a specific ratio of isomers. researchgate.net

The ability to control the geometry is crucial, as E and Z isomers can have different physical properties and chemical reactivities. docbrown.info

Development of Enantioselective and Diastereoselective Methodologies

When reactions create new stereocenters, controlling the three-dimensional arrangement of these centers is critical, especially in the synthesis of biologically active molecules.

Enantioselective Synthesis: This involves the preferential formation of one of two enantiomers (non-superimposable mirror images). This is typically achieved using chiral catalysts, reagents, or auxiliaries that create a chiral environment for the reaction. Catalytic enantioselective cycloaddition reactions, for example, have become a powerful tool for generating spiro stereocenters and other complex chiral structures. nih.govdntb.gov.ua

Diastereoselective Synthesis: This refers to the preferential formation of one diastereomer over another. Diastereomers are stereoisomers that are not mirror images. This control can be substrate-based, where an existing chiral center in the molecule directs the formation of a new stereocenter, or reagent-based. The ene reaction of singlet oxygen with chiral allylic alcohols, for instance, can exhibit high regio- and diastereoselectivity, influenced by factors like allylic strain. bohrium.com

For a molecule like this compound, reactions at the double bond or substitution at the allylic C3 position could generate new stereocenters. Developing methodologies to control these outcomes would involve screening chiral ligands and catalysts to achieve high enantiomeric excess (ee) or diastereomeric ratios (dr).

Investigation of Retention and Inversion of Configuration

When a reaction occurs at a chiral center, the stereochemical outcome can be retention, inversion, or racemization (a mix of both).

Retention of Configuration: The spatial arrangement of the groups around the chiral center in the product is the same as in the reactant. This occurs when the reaction mechanism does not involve breaking any bonds to the stereocenter. doubtnut.com

Inversion of Configuration: The spatial arrangement of the groups around the chiral center in the product is opposite to that in the reactant. The classic example is the Sₙ2 reaction, where the nucleophile attacks from the side opposite to the leaving group, leading to a "Walden inversion."

Racemization: Formation of an equal mixture of both enantiomers. This is characteristic of Sₙ1 reactions, where a planar, achiral carbocation intermediate is formed, which can then be attacked by a nucleophile from either face with equal probability, leading to both inversion and retention of configuration. doubtnut.com

For derivatives of this compound where the C3 carbon becomes a stereocenter, nucleophilic substitution reactions would be a key area of investigation. The choice of solvent, nucleophile, and substrate structure would determine whether the reaction proceeds via an Sₙ1 or Sₙ2 mechanism, thereby dictating the stereochemical outcome.

Computational and Theoretical Investigations of 2 Chloro 3 Iodoprop 1 Ene

Quantum Chemical Characterization and Analysis

Quantum chemical calculations provide fundamental insights into the molecular properties of a compound. For 2-chloro-3-iodoprop-1-ene, these methods can characterize its electronic structure, charge distribution, and reactivity.

Electronic Structure Analysis and Charge Distribution

The electronic structure of this compound is dictated by the interplay of the vinyl group and the attached chlorine and iodomethyl substituents. The double bond creates a region of high electron density, while the electronegative chlorine atom and the polarizable iodine atom significantly influence the charge distribution across the molecule.

Computational methods like Density Functional Theory (DFT) are instrumental in mapping the electron density and calculating atomic charges. In a molecule like this compound, the chlorine atom, being highly electronegative, would withdraw electron density from the C2 carbon of the propene backbone, leading to a partial positive charge on this carbon and a partial negative charge on the chlorine. The iodine atom, although less electronegative than chlorine, is highly polarizable, which also influences the local charge distribution.

Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing the charge distribution. For a similar compound, (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, computational analysis revealed that the hydrogen atoms exhibit positive electrostatic potential. materialsciencejournal.org For this compound, an MEP map would likely show a region of negative potential around the chlorine atom and a region of positive potential (a σ-hole) on the outermost portion of the iodine atom along the C-I bond axis. nih.govnih.gov

Table 1: Predicted Mulliken Atomic Charges for this compound (Hypothetical Data Based on General Principles)

| Atom | Predicted Charge (a.u.) |

|---|---|

| C1 (of CH2) | Negative |

| C2 (of C-Cl) | Positive |

| C3 (of CH2I) | Slightly Positive |

| Cl | Negative |

| I | Slightly Negative/Neutral |

| H (vinyl) | Positive |

Note: This table is illustrative and based on general principles of electronegativity and inductive effects. Actual values would require specific DFT calculations.

Frontier Molecular Orbital Theory (HOMO/LUMO Analysis) in Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the chemical reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the C=C double bond (the π orbital), which is the most electron-rich part of the molecule. The LUMO is likely to be an antibonding orbital, possibly a σ* orbital associated with the C-Cl or C-I bond, or a π* orbital of the double bond. The presence of the electron-withdrawing chlorine atom would lower the energy of both the HOMO and LUMO compared to propene itself.

The reactivity of the molecule can be predicted based on the location and energy of these frontier orbitals. For instance, an electrophilic attack would likely occur at the C1 carbon, where the HOMO density is expected to be highest. A nucleophilic attack might target the C2 carbon, influenced by the electron-withdrawing chlorine, or the C3 carbon, where the LUMO might have significant density, facilitating a substitution reaction.

Table 2: Predicted Frontier Orbital Properties for this compound and Related Compounds (Illustrative Data)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Propene | ~ -10.5 | ~ 1.5 | ~ 12.0 |

| 2-Chloropropene (B1346963) | ~ -10.8 | ~ 0.5 | ~ 11.3 |

Note: The values for propene and 2-chloropropene are approximate literature values. The values for this compound are hypothetical predictions to illustrate expected trends.

Mechanistic Elucidation through Advanced Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the mapping of reaction pathways and the calculation of kinetic parameters.

Transition State Analysis and Reaction Pathway Mapping

For any proposed reaction involving this compound, such as electrophilic addition to the double bond or nucleophilic substitution, computational methods can be used to locate the transition state (TS) structure. The TS represents the highest energy point along the reaction coordinate and is crucial for understanding the reaction's feasibility and kinetics.

For example, in an electrophilic addition of HBr, the reaction would proceed through a carbocation intermediate. Computational studies on the addition of HCl to 2-methylpropene show that the reaction proceeds via the more stable tertiary carbocation, leading to the Markovnikov product. uomustansiriyah.edu.iq Similarly, for this compound, the addition of an electrophile would likely lead to a carbocation at the C1 position, which would be stabilized by the adjacent chlorine atom through resonance.

Reaction pathway mapping involves tracing the Intrinsic Reaction Coordinate (IRC) from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired species. A computational study on the reaction of chlorine atoms with allene (B1206475) (a C3H4 isomer) successfully mapped out the potential energy surface, identifying various transition states for addition and isomerization reactions. arxiv.org A similar approach for this compound would reveal the intricate details of its reaction mechanisms.

Calculation of Energy Profiles and Kinetic Parameters

For instance, a theoretical study on the HCl elimination from 2-chloropropene calculated the barrier heights for the formation of propyne (B1212725) and allene. researchgate.net For reactions of this compound, similar calculations would provide the activation energies for various potential pathways, allowing for a prediction of the major products.

From the calculated activation energy, kinetic parameters such as the reaction rate constant can be estimated using transition state theory. These theoretical rate constants can then be compared with experimental data, if available, to validate the proposed mechanism.

Table 3: Hypothetical Energy Profile for Electrophilic Addition of HBr to this compound

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (this compound + HBr) | 0 |

| Transition State 1 (H addition) | +15 |

| Carbocation Intermediate | +5 |

| Transition State 2 (Br- addition) | +7 |

Note: This is a hypothetical energy profile to illustrate the concept. Actual values would require specific quantum chemical calculations.

Halogen Bonding Interactions

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. This occurs due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the covalent bond. nih.gov The strength of the σ-hole, and thus the halogen bond, increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. richmond.edu

In this compound, the iodine atom is a prime candidate for forming halogen bonds. The C-I bond will be polarized, leading to the formation of a significant σ-hole on the iodine atom. This positive region can then interact with Lewis bases, such as the lone pair of a nitrogen atom in an amine or the oxygen atom in a solvent molecule. nsf.gov

Computational studies are essential for characterizing these interactions. They can be used to calculate the interaction energy, the geometry of the halogen-bonded complex, and the properties of the σ-hole. For example, ab initio investigations of complexes between bromobenzene (B47551) and various electron donors have quantified the strength of halogen bonds, showing them to be comparable to, and in some cases stronger than, classical hydrogen bonds. nih.gov

The chlorine atom in this compound is less likely to form strong halogen bonds compared to iodine due to its lower polarizability and the typically less positive σ-hole. However, under certain circumstances, it could still participate in weaker halogen bonding interactions.

Table 4: Predicted Halogen Bond Properties for this compound with Ammonia (NH3)

| Interaction | Predicted Interaction Energy (kcal/mol) | Predicted Bond Length (Å) |

|---|---|---|

| C-I···N | -3.0 to -5.0 | ~ 2.8 - 3.0 |

Note: These are estimated values based on computational studies of similar iodo- and chloro-alkenes. The actual values would depend on the specific computational method and basis set used.

Theoretical Basis of Sigma-Hole Interactions in Halogenated Compounds

A sigma-hole (σ-hole) is a region of positive electrostatic potential located on the outer surface of a covalently bonded atom, along the extension of the bond axis. This phenomenon arises from the anisotropic distribution of electron density around the halogen atom. While the equatorial regions of the halogen are electron-rich and carry a negative electrostatic potential, the polar region, opposite to the covalent bond, is electron-deficient and thus electropositive. wikipedia.orgnih.govmdpi.com This positive region is termed the σ-hole.

The formation of a σ-hole is a general feature for covalently bonded atoms in Groups IV-VII of the periodic table. rsc.org For halogen atoms (Group VII), the magnitude of the positive electrostatic potential of the σ-hole increases with the polarizability and decreases with the electronegativity of the halogen. princeton.edu Consequently, for a given organic moiety, the strength of the σ-hole follows the trend F < Cl < Br < I. In this compound, both the chlorine and iodine atoms possess σ-holes, with the one on the iodine atom being significantly more positive and thus more influential in forming strong non-covalent interactions.

These σ-hole interactions are a class of noncovalent interactions that are highly directional and play a crucial role in various chemical and biological processes. wikipedia.orgnih.gov They are primarily electrostatic in nature, but also involve polarization and dispersion components. nih.govrsc.org The interaction occurs between the positive σ-hole on the halogen atom (the Lewis acid) and a region of negative electrostatic potential, such as a lone pair on a Lewis base or the π-electrons of an aromatic system (the Lewis base). rsc.org

Illustrative Properties of Halogen Atoms in Relation to Sigma-Hole Interactions:

| Halogen Atom | Pauling Electronegativity | Covalent Radius (pm) | van der Waals Radius (pm) | Relative σ-hole Magnitude |

| Chlorine (Cl) | 3.16 | 99 | 175 | Moderate |

| Iodine (I) | 2.66 | 133 | 198 | Large |

This table provides a generalized comparison of properties influencing σ-hole interactions and is not derived from specific computational data for this compound.

Role of Halogen Bonds in Molecular Recognition and Catalysis

The specific type of σ-hole interaction involving a halogen atom is known as a halogen bond (XB). researchgate.net The IUPAC defines a halogen bond as a net attractive interaction between an electrophilic region associated with a halogen atom in a molecular entity and a nucleophilic region in another, or the same, molecular entity. acs.org These bonds are analogous to the more familiar hydrogen bonds in terms of their strength and directionality. nih.gov

In the context of this compound, the iodine atom is the primary halogen bond donor due to its larger and more positive σ-hole. The chlorine atom can also act as a halogen bond donor, albeit a weaker one. These halogen bonds are highly directional, with the R-X···Y angle (where R-X is the halogen bond donor and Y is the acceptor) typically being close to 180°. princeton.edu

Molecular Recognition:

The directionality and tunable strength of halogen bonds make them powerful tools in molecular recognition and crystal engineering. researchgate.netrsc.orgconsensus.app By designing molecules with specific halogen bond donors and acceptors, it is possible to control the self-assembly of molecules into predictable supramolecular architectures. In hypothetical co-crystals of this compound, the iodine and chlorine atoms could form directional interactions with halogen bond acceptors like pyridines or carboxylates, leading to the formation of well-defined crystal lattices. The ability of halogenated compounds to form these specific interactions is also harnessed in biological systems for substrate recognition and binding. researchgate.net

Catalysis:

Halogen bonding is an emerging strategy in organocatalysis. nih.govfrontiersin.org A halogen bond donor can act as a Lewis acid catalyst, activating a substrate by withdrawing electron density from a specific site. For instance, the iodine atom in this compound could potentially activate a carbonyl group by forming a halogen bond with the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. Computational studies have become increasingly important in elucidating the role of halogen bonds in catalytic transition states and guiding the design of new halogen-bond-based catalysts. nih.gov

Comparative Strengths of Halogen Bonds:

| Halogen Bond Donor | Halogen Bond Acceptor | Interaction Energy (kcal/mol) - Representative |

| C-Cl | Pyridine | -2 to -4 |

| C-I | Pyridine | -5 to -8 |

| C-Cl | Anion (e.g., Cl⁻) | -4 to -7 |

| C-I | Anion (e.g., Cl⁻) | -8 to -12 |

This table presents typical ranges of halogen bond interaction energies for illustrative purposes and does not represent specific calculated values for this compound.

Synthetic Utility and Advanced Applications of 2 Chloro 3 Iodoprop 1 Ene

As a Versatile Building Block in Complex Organic Synthesis

The distinct reactivity of the chloro and iodo substituents, coupled with the presence of a reactive π-bond, makes 2-chloro-3-iodoprop-1-ene an attractive precursor for the synthesis of intricate organic molecules.

Precursor for the Construction of Diverse Molecular Architectures

This compound serves as a linchpin in the assembly of complex molecular frameworks through various palladium-catalyzed cross-coupling reactions. The significant difference in reactivity between the C-I and C-Cl bonds allows for selective and sequential functionalization. The allylic iodide readily participates in reactions such as Sonogashira, Suzuki, and Heck couplings, enabling the introduction of a wide array of substituents.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an organohalide. The high reactivity of the allylic iodide in this compound allows for the efficient formation of enynes under mild conditions. These enynes are valuable intermediates for the synthesis of more complex structures.

Suzuki Coupling: The Suzuki reaction pairs an organoboron compound with an organohalide. Utilizing this compound, various aryl, vinyl, or alkyl groups can be introduced at the allylic position, leading to the formation of substituted 2-chloro-1,3-dienes.

Heck Reaction: In the Heck reaction, an alkene is coupled with an organohalide. The reaction with this compound allows for the formation of new carbon-carbon bonds at the allylic position, leading to the synthesis of more complex diene systems.

The following table summarizes the utility of this compound in these key cross-coupling reactions.

| Cross-Coupling Reaction | Coupling Partner | Resulting Structure | Significance |

| Sonogashira | Terminal Alkyne | Enynes | Precursors for complex cyclic and acyclic molecules. |

| Suzuki | Organoboron Compound | Substituted Dienes | Building blocks for natural product synthesis and materials science. |

| Heck | Alkene | Complex Dienes | Versatile intermediates for further synthetic transformations. |

Incorporation into Various Functional Group Classes

The reactivity of this compound extends beyond palladium-catalyzed reactions. The electrophilic nature of the carbon bearing the iodine atom allows for facile nucleophilic substitution, enabling the introduction of a wide range of functional groups. This versatility makes it a valuable precursor for the synthesis of various classes of organic compounds. For instance, it has been shown to react with alkyl halides, acyl halides, and anilines to produce β-chloro ketones, α,β-unsaturated esters, and chloroamidines, respectively biosynth.com.

Role in the Synthesis of Heterocyclic Compounds

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. This compound and its derivatives serve as key precursors for the synthesis of a variety of oxygen- and nitrogen-containing heterocycles.

Construction of Oxygen-Containing Heterocycles (e.g., Vinyloxiranes, Furans)

While direct, well-documented examples of the synthesis of vinyloxiranes and furans starting specifically from this compound are not extensively reported in the readily available literature, the structural features of the compound suggest its potential as a precursor for such heterocycles. The synthesis of furans, for example, can be achieved through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds wikipedia.orgorganic-chemistry.org. Derivatives of this compound could potentially be converted into such dicarbonyl precursors.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrroles, Pyridines, Triazoles)

The application of this compound derivatives in the synthesis of nitrogen-containing heterocycles is more established, particularly in the agrochemical industry.

Pyrroles and Pyridines: General synthetic methods for pyrroles, such as the Paal-Knorr and Hantzsch syntheses, rely on the condensation of dicarbonyl compounds with amines organic-chemistry.orgwikipedia.org. For pyridines, methods like the Hantzsch and Guareschi-Thorpe syntheses are commonly employed wikipedia.orgquimicaorganica.org. While direct routes from this compound are not prominently featured, its role as a versatile building block allows for the synthesis of substituted precursors necessary for these cyclization reactions.

Triazoles: The synthesis of 1,2,3-triazoles is often achieved through the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne, a reaction that can be catalyzed by copper(I) itmedicalteam.plorganic-chemistry.org. Alkynes derived from this compound via Sonogashira coupling can serve as precursors for the synthesis of substituted triazoles.

A significant application of a derivative of this compound is in the synthesis of neonicotinoid insecticides, which are nitrogen-containing heterocyclic compounds.

Applications in Specialty Chemical Synthesis

The most prominent application of a derivative of this compound is in the synthesis of specialty agrochemicals. Specifically, 2-chloro-3-isothiocyanatoprop-1-ene serves as a crucial intermediate in the production of the neonicotinoid insecticides Thiamethoxam and Clothianidin innospk.com. These insecticides are valued for their systemic action and broad-spectrum efficacy against a variety of agricultural pests innospk.com.

The synthesis of these complex heterocyclic molecules highlights the industrial importance of this compound as a starting material for high-value chemical products. The journey from this simple halogenated propene to the final insecticide products involves a series of complex chemical transformations where the chloro and isothiocyanate groups play pivotal roles in the formation of the final molecular structures innospk.com.

The following table provides an overview of the specialty chemicals synthesized from a derivative of this compound.

| Specialty Chemical | Chemical Class | Application | Precursor |

| Thiamethoxam | Neonicotinoid Insecticide | Crop Protection | 2-Chloro-3-isothiocyanatoprop-1-ene |

| Clothianidin | Neonicotinoid Insecticide | Crop Protection | 2-Chloro-3-isothiocyanatoprop-1-ene |

Intermediates for Agrochemicals

While direct evidence for the widespread use of this compound as a key intermediate in the synthesis of commercial agrochemicals is not extensively documented in publicly available literature, its structural motifs suggest potential applications in this field. The combination of a vinyl chloride and an allyl iodide functionality presents a versatile platform for the synthesis of complex molecules.

A structurally related compound, 2-chloro-3-isothiocyanatoprop-1-ene, serves as a vital intermediate in the production of prominent neonicotinoid insecticides such as Thiamethoxam and Clothianidin innospk.com. These insecticides are valued for their systemic action, which allows for the protection of plants against a wide range of pests innospk.com. The synthetic pathways to these agrochemicals leverage the reactive nature of the C3 backbone. This parallel suggests that this compound could potentially be utilized in the synthesis of novel pesticide molecules, where the iodine and chlorine atoms can be selectively functionalized to build the desired toxophore. The development of new fungicides and insecticides often involves the exploration of novel building blocks, and the unique reactivity of this compound makes it a candidate for such exploratory synthesis nih.gov. For instance, the triazole class of fungicides, such as prothioconazole, are synthesized from precursors containing reactive halide functionalities researchgate.net.

Precursors for Advanced Materials

The application of this compound as a direct precursor for advanced materials is an area with significant potential, though specific examples in the current literature are not abundant. The presence of two distinct and reactive halogen atoms, along with a double bond, makes it a candidate for polymerization and modification of polymers.

The vinyl group in this compound can, in principle, undergo addition polymerization to form a polymer with pendant chloro and iodomethyl groups. These functional groups can then be subjected to post-polymerization modifications to introduce a variety of functionalities, leading to materials with tailored properties. For example, the iodine atom could be displaced by various nucleophiles to attach specific side chains, while the chlorine atom offers another site for chemical transformation. This approach is analogous to the synthesis of functional polymers from other functionalized monomers rsc.orgyoutube.com.

Furthermore, the reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions opens up possibilities for the synthesis of conjugated polymers. By reacting this compound with suitable bis-alkynes or other difunctional monomers, it could be incorporated into the backbone of conjugated polymer chains. Such materials are of interest for their potential applications in electronics and photonics advancedsciencenews.com. The development of novel monomers is a key driving force in the creation of new functional materials, and the unique structure of this compound makes it a promising, yet underexplored, candidate in this domain. Thiol-ene click chemistry is another powerful tool for polymer synthesis and modification where the alkene functionality of this compound could be utilized nih.gov.

Development of Novel Synthetic Methodologies

Catalyst Development and Ligand Design in this compound Transformations

The transformation of this compound, particularly through palladium-catalyzed cross-coupling reactions, is highly dependent on the development of efficient catalyst systems. The reactivity of the carbon-iodine bond is significantly greater than that of the carbon-chlorine bond, allowing for selective reactions at the C3 position. However, optimizing these transformations requires careful consideration of both the palladium precursor and the supporting ligands.

The Heck reaction, which couples vinyl halides with alkenes, and the Sonogashira reaction, which couples them with terminal alkynes, are prime examples of transformations where catalyst and ligand design are crucial. For a substrate like this compound, the choice of ligand can influence the efficiency of the catalytic cycle, including the rates of oxidative addition, transmetalation, and reductive elimination enscm.frlibretexts.org.

Bulky, electron-rich phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs) have been shown to be effective in promoting the palladium-catalyzed coupling of challenging substrates, including vinyl chlorides nih.gov. The design of ligands that can stabilize the active Pd(0) species and facilitate the key steps of the catalytic cycle is an active area of research. For transformations involving this compound, the development of ligands that allow for high turnover numbers and prevent catalyst deactivation would be of significant interest researchgate.net. The electronic and steric properties of the ligand play a critical role in the outcome of the reaction nsf.gov. The table below summarizes some common palladium catalysts and ligands that are often employed in cross-coupling reactions and could be applicable to transformations of this compound.

| Catalyst/Precatalyst | Common Ligands | Potential Applications |

| Pd(OAc)₂ | Triphenylphosphine, Buchwald-type phosphines | Heck, Sonogashira, Suzuki reactions |

| Pd₂(dba)₃ | XPhos, SPhos, DavePhos | Cross-coupling of challenging substrates |

| [Pd(allyl)Cl]₂ | N-Heterocyclic Carbenes (NHCs) | High-turnover catalysis |

| PdCl₂(PPh₃)₂ | - | General cross-coupling reactions |

Design and Implementation of Tandem and Cascade Reactions

The multifunctional nature of this compound makes it an attractive substrate for the design of tandem and cascade reactions, where multiple bond-forming events occur in a single operation. Such processes are highly desirable in organic synthesis as they can significantly increase molecular complexity in a step-economical fashion.

A potential tandem reaction involving this compound could involve an initial palladium-catalyzed cross-coupling at the C-I bond, followed by an intramolecular cyclization or a subsequent intermolecular reaction at the C-Cl bond or the double bond. For example, a Sonogashira coupling with a suitably functionalized alkyne could be followed by an intramolecular Heck reaction or another cyclization event to rapidly construct complex heterocyclic scaffolds researchgate.net.

While specific examples of tandem or cascade reactions starting from this compound are not readily found in the literature, related systems demonstrate the feasibility of such approaches. For instance, gold(I)-catalyzed cyclization reactions of N-(3-iodoprop-2-ynyl)-N-tosylaniline derivatives can proceed through a cascade involving a 1,2-iodide shift followed by cyclization, with the reaction outcome being dependent on the electronic properties of the ancillary ligand on the gold catalyst researchgate.net. This highlights how catalyst control can direct the pathway of a cascade reaction. The development of new cascade reactions is a frontier in organic synthesis, and a versatile building block like this compound holds promise for the discovery of novel and efficient synthetic methodologies researchgate.net.

Conclusion and Future Directions in 2 Chloro 3 Iodoprop 1 Ene Research

Summary of Key Research Advancements

Research into 2-chloro-3-iodoprop-1-ene, a versatile synthetic building block, has yielded significant advancements in the field of organic chemistry. biosynth.com Key progress has been made in understanding its reactivity and harnessing its potential in various synthetic transformations. As a reagent, it has been successfully employed in reactions with alkyl halides, acyl halides, and anilines to produce a range of valuable compounds. biosynth.com

One of the most notable areas of advancement is its application in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds with aromatic rings. biosynth.com This has opened up avenues for the synthesis of complex molecular architectures. Furthermore, its role as a precursor in the synthesis of other valuable chemical intermediates underscores its importance in multi-step synthetic pathways. biosynth.com The distinct reactivity of the chlorine and iodine substituents allows for selective transformations, a crucial aspect for efficient and controlled synthesis.

Emerging Trends and Challenges in Halogenated Propene Chemistry

The broader field of halogenated propene chemistry is currently experiencing a shift towards more sustainable and efficient synthetic methodologies. A prominent trend is the development of novel catalytic systems that can achieve high selectivity and yield under milder reaction conditions, thereby reducing energy consumption and waste generation. The stereoselective dihalogenation of alkenes, for instance, is a key area of focus, although achieving high levels of control remains a significant challenge. nih.gov

Another emerging trend involves the use of halogenated propenes in the synthesis of functionalized polymers. By incorporating these reactive monomers into polymer chains, materials with tailored properties can be developed. mdpi.compsu.edursc.org However, challenges persist in controlling the polymerization process and ensuring the stability of the resulting functional groups.

A significant hurdle in the chemistry of halogenated alkenes is managing the stereochemistry of addition reactions. While anti-addition is a common outcome, developing methods to access syn-addition products or to control diastereoselectivity in complex systems is an ongoing area of research. youtube.comchemguide.co.ukorganicchemistrytutor.com Furthermore, the thermodynamic disadvantages and potential reversibility of reactions involving iodine-containing alkenes present unique challenges that require careful consideration of reaction conditions. nih.gov

| Emerging Trend | Description | Key Challenges |

| Green Synthesis | Development of catalytic methods that are more environmentally friendly, using less hazardous reagents and solvents. | Catalyst stability and recovery; achieving high efficiency under mild conditions. |

| Functional Polymers | Incorporation of halogenated propenes into polymers to create materials with novel properties. | Control over polymer architecture; stability of functional groups. mdpi.compsu.edursc.org |

| Stereoselective Control | Designing reactions that precisely control the three-dimensional arrangement of atoms. | Achieving high enantioselectivity and diastereoselectivity; overcoming inherent mechanistic pathways. nih.gov |

Untapped Potential and Promising Research Opportunities for this compound

The unique structural features of this compound present a wealth of untapped potential for future research. Its bifunctional nature, with two different halogen atoms on a reactive propene scaffold, makes it an ideal candidate for the synthesis of complex heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. nih.gov The differential reactivity of the C-Cl and C-I bonds could be exploited in sequential, one-pot reaction cascades to build molecular complexity rapidly.

A particularly promising area of research lies in its potential application in materials science. The alkene functionality could be utilized in polymerization reactions, such as ring-opening metathesis polymerization (ROMP), to create novel functionalized polyolefins. rsc.org The presence of halogen atoms would then offer sites for post-polymerization modification, allowing for the fine-tuning of material properties for specific applications, such as in coatings, adhesives, or advanced composites.

Furthermore, the development of new catalytic methods specifically tailored for this compound could unlock novel transformations. For instance, exploring its use in dual-catalysis systems could lead to the discovery of unprecedented reaction pathways and the synthesis of previously inaccessible molecules. As our understanding of enzymatic halogenation and C-H functionalization grows, biocatalytic approaches could also offer highly selective and sustainable methods for transforming this versatile compound. researchgate.net

| Research Opportunity | Potential Application | Scientific Approach |

| Heterocyclic Synthesis | Development of new pharmaceuticals and agrochemicals. | Design of novel multi-component reactions and catalytic cascades. |

| Advanced Materials | Creation of functional polymers with tailored properties. | Exploration of controlled polymerization techniques and post-polymerization modifications. mdpi.compsu.edursc.org |

| Novel Catalysis | Discovery of new synthetic methodologies. | Investigation of dual-catalysis, photocatalysis, and biocatalysis. researchgate.net |

Q & A

Q. What advanced techniques characterize the environmental fate of this compound?

- Methodological Answer :

- Indoor surface adsorption studies : Use ToF-SIMS to track adsorption on silica or drywall surfaces.

- Oxidative degradation : Expose to OH radicals (generated via H₂O₂/UV) and analyze products via GC×GC-MS.

- Ecotoxicity assays : Evaluate Daphnia magna LC₅₀ values to assess aquatic impact.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.